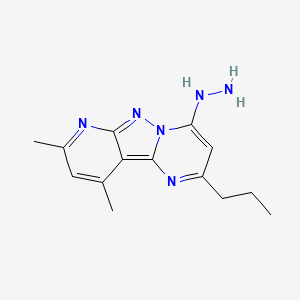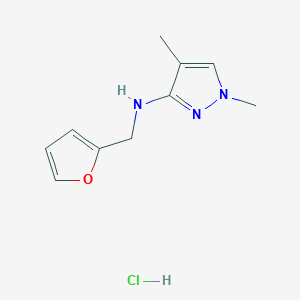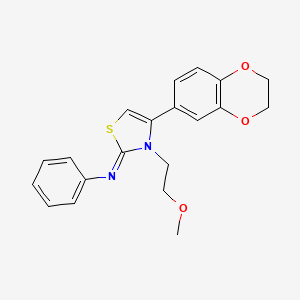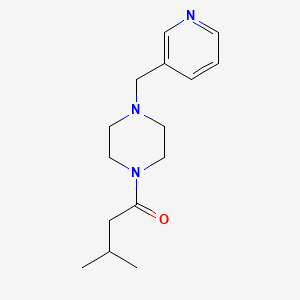
(2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine is a synthetic organic compound that belongs to the class of tetraaza-fluorene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of the Fluorene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Tetraaza Moiety: This step involves the incorporation of nitrogen atoms into the fluorene core, often through nucleophilic substitution or cycloaddition reactions.
Hydrazine Functionalization:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound might be explored for its potential therapeutic properties. Tetraaza-fluorene derivatives have been studied for their anticancer, antimicrobial, and antiviral activities.
Industry
In the industrial sector, such compounds can be used in the development of advanced materials, including polymers and coatings, due to their stability and functional versatility.
Mechanism of Action
The mechanism of action of (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine would depend on its specific application. For instance, if it exhibits biological activity, it might interact with molecular targets such as enzymes or receptors, modulating specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-amine
- (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-methanol
Uniqueness
Compared to similar compounds, (2,4-Dimethyl-6-propyl-1,5,8a,9-tetraaza-fluoren-8-yl)-hydrazine might exhibit unique properties due to the presence of the hydrazine group. This functional group can impart distinct reactivity and potential biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H18N6 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
(11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)hydrazine |
InChI |
InChI=1S/C14H18N6/c1-4-5-10-7-11(18-15)20-14(17-10)12-8(2)6-9(3)16-13(12)19-20/h6-7,18H,4-5,15H2,1-3H3 |
InChI Key |
AEKGDGXQNRWSKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NN)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxyphenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12217484.png)

![4-[5-(3-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12217491.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12217497.png)
![7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B12217505.png)
![N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B12217508.png)
![1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-2-(propan-2-ylsulfanyl)-1H-benzimidazole](/img/structure/B12217510.png)
![ethyl 2-{[(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate](/img/structure/B12217521.png)
![3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]phenol](/img/structure/B12217526.png)

![3-[7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]naphthalen-2-ol](/img/structure/B12217540.png)
![Ethanone, 1-[2-(4-methylphenyl)cyclopropyl]-](/img/structure/B12217542.png)

